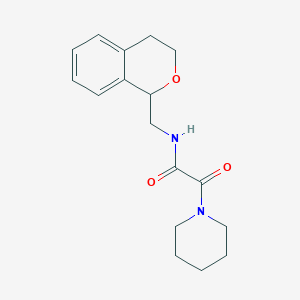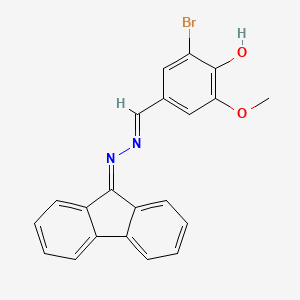
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide, also known as DPI-3290, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide is not fully understood, but studies have shown that it interacts with various molecular targets in cells. One of the primary targets is the proteasome, which plays a crucial role in protein degradation. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide has been shown to inhibit the proteasome, leading to the accumulation of misfolded proteins and ultimately causing cell death.
Biochemical and Physiological Effects
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide has antiproliferative effects on cancer cells, induces cell cycle arrest, and promotes apoptosis. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One of the advantages of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide is its potential therapeutic applications in various scientific research areas. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it challenging to optimize its therapeutic potential fully.
未来方向
For the research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide include further studies to elucidate its mechanism of action and optimize its therapeutic potential. In addition, studies on the pharmacokinetics and pharmacodynamics of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide are needed to determine its safety and efficacy in vivo. Other future directions include the development of new analogs and derivatives of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide with improved therapeutic potential.
Conclusion
In conclusion, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide is a compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide involves a multi-step process, and its mechanism of action is not fully understood. Studies have shown that N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide has antiproliferative effects on cancer cells and neuroprotective effects, making it a promising candidate for the treatment of cancer and neurodegenerative diseases. Further studies are needed to optimize its therapeutic potential fully.
合成方法
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide involves a multi-step process that starts with the reaction of 3,4-dihydroisocoumarin with benzylamine to form 3,4-dihydro-1H-isochromen-1-ylmethylamine. This intermediate is then reacted with 2-oxo-2-(1-piperidinyl)acetic acid to form N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide. The final product is obtained through purification and isolation processes.
科学研究应用
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide has been studied for its potential therapeutic applications in various scientific research areas. One of the significant areas of research is the development of new drugs for the treatment of cancer. Studies have shown that N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide has antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.
Another area of research is the development of new drugs for the treatment of neurodegenerative diseases. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-16(17(21)19-9-4-1-5-10-19)18-12-15-14-7-3-2-6-13(14)8-11-22-15/h2-3,6-7,15H,1,4-5,8-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKAUACEVJPOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NCC2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B6006846.png)
![2-[(2,4-difluorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6006854.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6006858.png)
![4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol](/img/structure/B6006864.png)
![2-(3-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6006867.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6006873.png)
![3-(5-bromo-2-furyl)-5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6006880.png)
![2-[(3,4-dichlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6006883.png)

![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6006885.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6006894.png)
![trans-4-({4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)cyclohexanol](/img/structure/B6006899.png)

![2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6006918.png)